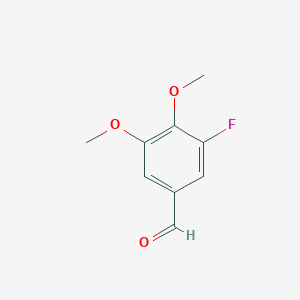

3-Fluoro-4,5-dimethoxybenzaldehyde

Descripción

Significance of Fluorine in Organic Molecules

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. numberanalytics.comnumberanalytics.comtcichemicals.com Its small atomic radius, similar to that of a hydrogen atom, allows for its introduction without significant steric alteration of the molecular structure. tcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. numberanalytics.comnumberanalytics.comnih.gov

In the context of medicinal chemistry, the incorporation of fluorine can lead to several advantageous modifications. nih.gov These include:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life in the body. numberanalytics.com

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, potentially improving its bioavailability. numberanalytics.comwikipedia.org

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a drug's interaction with its biological target. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a receptor. nih.gov

These attributes have led to a significant number of commercialized pharmaceuticals containing fluorine, including widely used drugs. wikipedia.org

Overview of Benzaldehyde (B42025) Derivatives in Chemical and Medicinal Sciences

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. ncats.io They serve as versatile intermediates for the production of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.aiontosight.aigoogle.comwikipedia.org The reactivity of the aldehyde group allows for a variety of chemical transformations, such as oxidation to benzoic acids, reduction to benzyl (B1604629) alcohols, and condensation reactions to form larger molecules. wikipedia.org

In medicinal chemistry, benzaldehyde derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai The specific substitutions on the benzene (B151609) ring play a crucial role in determining the compound's biological profile. ontosight.ainih.gov

Positioning of 3-Fluoro-4,5-dimethoxybenzaldehyde within Substituted Benzaldehyde Chemistry

This compound is a polysubstituted benzaldehyde that combines the unique features of fluorine with the electronic effects of two methoxy (B1213986) groups. This specific substitution pattern makes it a valuable intermediate in the synthesis of targeted molecules. The presence of the fluorine atom can impart the desirable properties mentioned earlier, while the methoxy groups can influence the molecule's reactivity and solubility. This compound serves as a key starting material for the construction of more complex molecular architectures with potential applications in medicinal chemistry and other areas of chemical research.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 71924-61-3 chemsrc.com |

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol nih.gov |

| SMILES | COC1=C(OC)C(F)=CC(=C1)C=O |

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. One common strategy involves the methylation of a corresponding dihydroxybenzaldehyde derivative. For example, 3-fluoro-4,5-dihydroxybenzaldehyde (B3056404) can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide to yield the desired product. chemsrc.com Another approach could involve the formylation of a fluorinated dimethoxybenzene precursor.

Industrial-scale manufacturing would likely focus on optimizing these laboratory methods to ensure high yield, purity, and cost-effectiveness. This may involve exploring different catalysts, reaction conditions, and purification techniques to develop a robust and scalable process.

Physicochemical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and methanol (B129727). |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted aromatic ring. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The electron-donating methoxy groups and the electron-withdrawing fluorine atom influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions. The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing and reducing agents.

Spectroscopic Data and Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons (in the range of 6.5-7.5 ppm, with splitting patterns influenced by the fluorine and methoxy substituents), and the methoxy protons (as singlets around 3.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (with chemical shifts and C-F coupling constants providing valuable structural information), and the methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1700 cm⁻¹), as well as bands corresponding to C-H, C-O, and C-F stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 184.16), along with characteristic fragmentation patterns.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its aldehyde functionality allows for its use as a precursor in various reactions to build more complex molecular scaffolds. For instance, it can participate in:

Wittig Reaction: To form alkenes.

Aldol Condensation: To create α,β-unsaturated ketones. ossila.com

Reductive Amination: To synthesize substituted benzylamines.

Grignard and Organolithium Reactions: To generate secondary alcohols.

These transformations enable the incorporation of the 3-fluoro-4,5-dimethoxyphenyl moiety into a wide array of target molecules.

Role in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it an attractive building block in the design and synthesis of new therapeutic agents. By incorporating this fragment into larger molecules, medicinal chemists can explore the impact of the combined electronic and steric effects of the fluorine and methoxy groups on biological activity.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSZQLJNRHQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345292 | |

| Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71924-61-3 | |

| Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4,5 Dimethoxybenzaldehyde

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-Fluoro-4,5-dimethoxybenzaldehyde molecule from simpler precursors. These methods include the strategic introduction of a fluorine atom onto the dimethoxybenzaldehyde framework or, more commonly, the formylation of a fluorinated dimethoxybenzene precursor.

Strategies for Introducing Fluorine Atom onto Dimethoxybenzaldehyde Scaffold

The direct introduction of a fluorine atom onto an aromatic ring like 3,4-dimethoxybenzaldehyde (B141060) or 3,5-dimethoxybenzaldehyde (B42067) presents a significant challenge due to the high reactivity of fluorinating agents and the need for regioselective control. While direct fluorination of benzaldehyde (B42025) substrates can be achieved using elemental fluorine in a controlled environment, this method often leads to a mixture of products. For instance, passing a mixture of elemental fluorine and nitrogen through a solution of a benzaldehyde substrate can yield fluorinated derivatives, but selectivity can be low. guidechem.com

Given the electron-donating nature of the methoxy (B1213986) groups, the aromatic ring of a dimethoxybenzaldehyde is activated towards electrophilic attack. However, controlling the position of fluorination to exclusively obtain the 3-fluoro isomer is difficult. Therefore, this approach is generally less favored compared to methods that build upon a pre-fluorinated scaffold.

Formylation Reactions on Fluorinated Dimethoxybenzene Precursors

A more common and regioselective strategy involves the formylation of a fluorinated dimethoxybenzene precursor, such as 1-fluoro-2,3-dimethoxybenzene (B1334146). Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are a cornerstone of aromatic chemistry. wikipedia.org Several classical name reactions can be adapted for this purpose.

The Rieche formylation is an effective method for introducing a formyl group onto electron-rich aromatic compounds. wikipedia.org This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent, typically in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.orgmdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism where a dichloromethoxymethane-Lewis acid complex acts as the electrophile. thieme-connect.de

For the synthesis of this compound, the substrate would be 1-fluoro-3,4-dimethoxybenzene. The electron-donating methoxy groups activate the ring, directing the formylation to an available ortho or para position. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures. mdpi.com

The Friedel-Crafts reaction and its variations are fundamental methods for the acylation and alkylation of aromatic rings. wikipedia.org While the classic Friedel-Crafts acylation using formyl chloride is not feasible due to its instability, several alternative formylation methods exist. thieme-connect.deyoutube.com

One such method is the Gattermann-Koch reaction , which uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst system like aluminum chloride (AlCl₃) and cuprous chloride (CuCl). google.comgoogle.com This method is generally suitable for simple aromatic hydrocarbons and can be less effective for highly substituted or deactivated rings. google.com

Another variation is the Vilsmeier-Haack reaction , which employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). thieme-connect.de This method is particularly effective for electron-rich aromatic compounds. The electrophile in this case is a chloroiminium ion, which is less reactive than the acylium ions in standard Friedel-Crafts reactions, leading to higher selectivity. thieme-connect.de

Specific Reaction Conditions and Catalytic Systems

The choice of reaction conditions and catalyst is crucial for the successful synthesis of this compound. The table below summarizes typical conditions for related formylation reactions.

| Formylation Method | Substrate | Reagents | Catalyst/Co-reagent | Solvent | Temperature | Yield | Reference |

| Rieche Formylation | 1,3-dimethoxybenzene | Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 0 °C to rt | 79% (mixture of isomers) | mdpi.com |

| Friedel-Crafts Type | o-fluoroanisole | Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 10-20 °C | 89.9% | guidechem.com |

| Vilsmeier-Haack | 2',4',6'-trimethoxy acetophenone | Benzaldehyde derivatives | KOH | Methanol (B129727) | Room Temperature | High | acgpubs.org |

| Gattermann-Koch Type | Fluorobenzene | Carbon Monoxide, HCl | AlCl₃ | Not specified | Low Temperature | High | google.com |

Synthesis from Related Benzaldehyde Derivatives

Another synthetic avenue involves the modification of existing benzaldehyde derivatives. For example, a related compound, 3-fluoro-4-hydroxybenzaldehyde, can be synthesized from 3-fluoro-4-methoxybenzaldehyde (B1294953) by demethylation using a strong acid like hydrobromic acid (HBr) at elevated temperatures. chemicalbook.com This demonstrates the possibility of interconverting substituted benzaldehydes.

The synthesis of this compound could potentially start from a precursor like 3-fluoro-4-hydroxy-5-methoxybenzaldehyde. sigmaaldrich.com The phenolic hydroxyl group could then be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to yield the target dimethoxy product. This final methylation step is a common strategy in the synthesis of methoxy-substituted aromatic compounds.

Derivatization of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

A primary and direct route to this compound is through the methylation of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. chemsrc.comsigmaaldrich.comamerigoscientific.com This precursor, a fluorinated and hydroxylated benzaldehyde, provides a straightforward scaffold for introducing the final methoxy group. sigmaaldrich.comossila.com The reaction typically involves the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack. chemsrc.com

The general transformation can be represented as follows:

Starting Material: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde sigmaaldrich.comamerigoscientific.com

Reagent: Methylating agent (e.g., Dimethyl sulfate, Methyl iodide) chemsrc.com

Product: this compound chemsrc.com

This method's efficiency is contingent on the choice of solvent, base, and reaction conditions to maximize the yield and minimize potential side reactions.

Conversions from 3-Fluoro-4-methoxybenzaldehyde

Another synthetic approach starts with 3-Fluoro-4-methoxybenzaldehyde. medchemexpress.comfishersci.casigmaaldrich.com This pathway requires the introduction of a hydroxyl group at the 5-position, which is then subsequently methylated. This multi-step process is more complex than the direct derivatization of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. A potential synthetic sequence could involve electrophilic hydroxylation or a related functional group interconversion, followed by methylation. One documented method involves the direct fluorination of a benzaldehyde derivative using a mixture of elemental fluorine and nitrogen, followed by purification. guidechem.com

A representative synthetic scheme is outlined below:

Fluorination: A benzaldehyde substrate is treated with a 10% (v/v) mixture of elemental fluorine in nitrogen within an acetonitrile (B52724) medium at 0°C. guidechem.com

Work-up and Purification: The reaction mixture is poured into water, neutralized with sodium bicarbonate, and extracted with dichloromethane. guidechem.com The crude product is further purified by column chromatography to yield 3-Fluoro-4-methoxybenzaldehyde. guidechem.com

This method highlights the challenges of regioselective functionalization on the aromatic ring.

Transformations from Other Halogenated 4,5-Dimethoxybenzaldehyde Isomers

The conversion of other halogenated isomers, such as 3-chloro-, 3-bromo-, and 3-iodo-4,5-dimethoxybenzaldehyde, into the corresponding fluoro derivative represents a significant synthetic challenge. biosynth.comnih.gov These transformations typically rely on halogen exchange (HALEX) reactions. google.comgoogle.com

Key Transformations:

From 3-Chloro-4,5-dimethoxybenzaldehyde: The synthesis of the chloro precursor often involves the Vilsmeier-Haack reaction on 3-chloro-4,5-dimethoxybenzene. Subsequent halogen exchange would be required to replace the chlorine with fluorine.

From 3-Bromo-4,5-dimethoxybenzaldehyde: This bromo-analogue can be synthesized and then subjected to a fluorination agent. biosynth.com

From 3-Iodo-4,5-dimethoxybenzaldehyde: Similar to the other halogens, the iodo-derivative could potentially be converted to the fluoro compound. nih.gov

These halogen exchange reactions often necessitate the use of specific catalysts and conditions to be effective. google.comgoogle.com For instance, alkali metal fluorides are commonly employed as the fluorine source under relatively mild conditions. google.com The reactivity of the starting halobenzaldehyde is a critical factor, with the ease of substitution generally following the trend I > Br > Cl.

Advanced Synthetic Techniques

To address the limitations of traditional synthetic methods, advanced techniques such as flow chemistry, microwave-assisted synthesis (MAS), and ultrasonic-assisted synthesis (UAS) have been explored for the preparation of benzaldehyde derivatives. These methods can offer enhanced reaction rates, improved yields, and more sustainable processes.

Flow Chemistry Applications in the Synthesis of Fluorinated Benzaldehydes

Flow chemistry has emerged as a powerful tool for handling hazardous reagents and improving reaction control in fluorination reactions. nih.govdurham.ac.ukbeilstein-journals.org The use of continuous-flow microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher selectivity and yields. beilstein-journals.org

Advantages of Flow Chemistry in Fluorination:

Enhanced Safety: Enables the safe use of highly reactive and toxic fluorinating agents like elemental fluorine. durham.ac.ukacs.org

Improved Efficiency: Reduces reaction times and can lead to higher product purity, often eliminating the need for extensive purification steps. durham.ac.uk

Scalability: Allows for easier scale-up of production compared to batch processes. acs.org

For example, the direct fluorination of benzaldehyde derivatives has been successfully achieved in continuous flow systems, providing significant quantities of the desired fluorobenzaldehydes. acs.org

Microwave-Assisted Synthesis (MAS) for Benzaldehyde Derivatives

Microwave-assisted synthesis (MAS) has been widely adopted in organic chemistry to accelerate reaction rates and improve yields. researchgate.netunmul.ac.idarkat-usa.orgyoutube.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes. arkat-usa.org

Key Features of MAS:

Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture. youtube.com

Increased Reaction Rates: Often leads to dramatic reductions in reaction times. arkat-usa.org

Higher Yields: Can improve product yields compared to conventional heating methods. youtube.com

MAS has been successfully used for the synthesis of various benzaldehyde derivatives, including Schiff bases and other heterocyclic compounds derived from benzaldehydes. unmul.ac.idarkat-usa.org For instance, the synthesis of benzilidenebenzylamine derivatives has been achieved with high yields via microwave irradiation. unmul.ac.id

Ultrasonic-Assisted Synthesis (UAS) for Benzaldehyde Derivatives

Ultrasonic-assisted synthesis (UAS) utilizes the energy of ultrasound waves to induce chemical reactions. xdhg.com.cnresearchgate.netrsc.orgmdpi.com The phenomenon of acoustic cavitation generates localized hot spots with high temperature and pressure, which can enhance reaction rates and yields. researchgate.net

Benefits of UAS:

Enhanced Reaction Rates: Sonication can significantly accelerate reaction times. xdhg.com.cnresearchgate.net

Improved Yields and Selectivity: Can lead to higher product yields and better selectivity. researchgate.net

Milder Reaction Conditions: Often allows reactions to proceed at lower temperatures. nih.gov

Green Chemistry Principles in Synthesis

The synthesis of this compound traditionally may involve multi-step processes with hazardous reagents and significant waste generation. The application of green chemistry principles seeks to mitigate these environmental and economic drawbacks by designing safer and more efficient synthetic pathways.

Exploration of Environmentally Benign Reagents and Solvents

The selection of reagents and solvents is a cornerstone of green chemistry, aiming to reduce toxicity and environmental impact.

Reagents:

Classical formylation methods, such as the Vilsmeier-Haack and Gattermann-Koch reactions, are potential routes to introduce the aldehyde group onto the aromatic ring of a precursor like 1-fluoro-2,3-dimethoxybenzene. However, these methods traditionally employ hazardous reagents.

The Vilsmeier-Haack reaction , for instance, typically utilizes phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.comerowid.orgnih.govresearchgate.net Phosphorus oxychloride is corrosive and reacts violently with water, while DMF is a suspected carcinogen. researchgate.net Greener alternatives to phosphorus oxychloride are being explored. One promising approach involves the use of phthaloyl dichloride with DMF, which generates the Vilsmeier reagent under milder conditions and allows for the recovery and reuse of the phthalic anhydride (B1165640) byproduct. wikipedia.org This method significantly reduces the generation of hazardous waste.

The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid under high pressure with a catalyst like aluminum chloride. researchgate.netresearchgate.net Carbon monoxide is highly toxic, and the use of strong Lewis acids like aluminum chloride generates significant waste streams. While direct green alternatives for this specific reaction are less explored, the general trend is to move towards catalytic processes that avoid stoichiometric use of hazardous reagents.

Solvents:

The choice of solvent is critical as they often constitute the largest mass component in a reaction. researchgate.net Traditional formylation reactions often use chlorinated solvents like dichloromethane or 1,2-dichloroethane, which are environmentally persistent and pose health risks. The exploration of greener solvents is an active area of research.

Ionic liquids (ILs) have emerged as potential green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net They have been investigated for the extraction of aromatic compounds and could potentially serve as reaction media for formylation reactions, facilitating product separation and catalyst recycling. researchgate.net

Another strategy is the use of solvent-free reaction conditions . Grinding the reactants together in a mortar and pestle has been shown to be effective for some Vilsmeier-Haack reactions on a small scale, eliminating the need for a solvent entirely. mdpi.com

The following table summarizes some environmentally benign reagents and solvents that could be considered for the synthesis of this compound:

| Reagent/Solvent Category | Conventional | Greener Alternative | Rationale for "Greener" Designation |

| Formylating Agent Activator (Vilsmeier-Haack) | Phosphorus oxychloride (POCl₃) | Phthaloyl dichloride | Milder reaction conditions, byproduct can be recycled. wikipedia.org |

| Solvents | Dichloromethane, 1,2-dichloroethane | Ionic Liquids, Solvent-free conditions | Reduced volatility and toxicity, potential for recycling, waste minimization. mdpi.comresearchgate.net |

Atom Economy and Process Efficiency in this compound Production

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

For the synthesis of this compound, a hypothetical synthesis starting from 1-fluoro-2,3-dimethoxybenzene using a Vilsmeier-Haack reaction can be analyzed.

Hypothetical Vilsmeier-Haack Reaction:

C₈H₉FO₂ + C₃H₇NO + POCl₃ → C₉H₉FO₃ + (CH₃)₂NH + H₃PO₄ + HCl

In this reaction, only the atoms from 1-fluoro-2,3-dimethoxybenzene and the formyl group from DMF are incorporated into the final product. The remaining atoms from DMF and the phosphorus oxychloride become byproducts. This leads to a lower atom economy. In contrast, catalytic reactions that incorporate the majority of the reactant atoms into the product would have a significantly higher atom economy.

The following table provides a theoretical comparison of the atom economy for different types of reactions that could be employed in the synthesis:

| Reaction Type | General Equation | Theoretical Atom Economy |

| Addition | A + B → C | 100% |

| Substitution (e.g., Vilsmeier-Haack) | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

Process Efficiency:

A comprehensive life cycle assessment (LCA) would be necessary to fully evaluate the environmental impact of different synthetic routes to this compound, considering everything from raw material sourcing to final product purification and waste disposal. mdpi.com

Chemical Reactivity and Derivatization

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack, and a readily oxidizable hydrogen atom. These features allow for a range of reactions including oxidation, reduction, and condensation.

The aldehyde functional group of 3-Fluoro-4,5-dimethoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Fluoro-4,5-dimethoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of common oxidizing agents.

Strong oxidants such as potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (generated in situ from chromium trioxide or sodium dichromate in sulfuric acid) are effective for this purpose. The reaction typically involves the conversion of the aldehyde to a hydrated intermediate, which is then further oxidized to the carboxylic acid. Milder oxidizing agents like silver oxide (Ag₂O), as used in the Tollens' test, can also effect this transformation.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 3-Fluoro-4,5-dimethoxybenzoic acid |

| This compound | Chromic Acid (H₂CrO₄) | 3-Fluoro-4,5-dimethoxybenzoic acid |

The aldehyde group can be easily reduced to a primary alcohol, yielding (3-Fluoro-4,5-dimethoxyphenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this reduction due to its selectivity for aldehydes and ketones. The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. For instance, the reduction of the structurally similar 2-fluoro-4-methoxybenzaldehyde with sodium borohydride in methanol proceeds smoothly to afford the corresponding benzyl (B1604629) alcohol in a high yield of 98%. fu-berlin.de A similar outcome is expected for this compound. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its milder nature and easier handling.

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product | Solvent |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (3-Fluoro-4,5-dimethoxyphenyl)methanol | Methanol/Ethanol |

Condensation reactions are a cornerstone of C-C and C-N bond formation, where the aldehyde group of this compound acts as the electrophile. These reactions typically involve the nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Aromatic aldehydes readily react with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. nih.govijmcmed.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final Schiff base. ijmcmed.org

The reaction with 1-amino-4-methylpiperazine (B1216902) would produce N-(3-Fluoro-4,5-dimethoxybenzylidene)-4-methylpiperazin-1-amine. Typically, the reaction is carried out by refluxing the aldehyde and the amine in a solvent like ethanol. The formation of Schiff bases from substituted benzaldehydes, such as 3,4-dimethoxybenzaldehyde (B141060), is a well-established synthetic procedure. researchgate.net

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. sigmaaldrich.comrsc.org This reaction is a powerful method for forming carbon-carbon double bonds. nih.gov

In this reaction, this compound would react with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium salt. sigmaaldrich.comnih.gov The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of water from the aldol-type intermediate yields a substituted alkene. For example, the reaction with malononitrile would yield (3-Fluoro-4,5-dimethoxybenzylidene)malononitrile.

The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes, particularly stilbene (B7821643) analogs, from aldehydes. nih.govwiley-vch.de The reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. fu-berlin.de

To synthesize a stilbene analog from this compound, a benzyltriphenylphosphonium salt is first treated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding benzylidene triphenylphosphorane (the ylide). This ylide then reacts with this compound. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired stilbene analog and triphenylphosphine (B44618) oxide as a byproduct. youtube.com This method allows for the synthesis of various substituted stilbenes with control over the stereochemistry of the resulting double bond. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Main Subject |

| 3-Fluoro-4,5-dimethoxybenzoic acid | Product of Oxidation |

| Potassium Permanganate | Reagent |

| Chromic Acid | Reagent |

| Silver Oxide | Reagent |

| (3-Fluoro-4,5-dimethoxyphenyl)methanol | Product of Reduction |

| Sodium Borohydride | Reagent |

| Lithium Aluminum Hydride | Reagent |

| 2-fluoro-4-methoxybenzaldehyde | Analog for Reduction Reaction |

| 1-amino-4-methylpiperazine | Reactant for Schiff Base Formation |

| N-(3-Fluoro-4,5-dimethoxybenzylidene)-4-methylpiperazin-1-amine | Product of Schiff Base Formation |

| 3,4-dimethoxybenzaldehyde | Analog for Schiff Base Formation |

| Malononitrile | Reactant for Knoevenagel Condensation |

| Diethyl malonate | Reactant for Knoevenagel Condensation |

| Piperidine | Catalyst |

| (3-Fluoro-4,5-dimethoxybenzylidene)malononitrile | Product of Knoevenagel Condensation |

| Benzyltriphenylphosphonium salt | Reagent for Wittig Reaction |

| n-Butyllithium | Reagent |

| Sodium Hydride | Reagent |

| Triphenylphosphine oxide | Byproduct of Wittig Reaction |

Cannizzaro Reaction

The Cannizzaro reaction, first described by Stanislao Cannizzaro in 1853, involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.org Aldehydes that lack alpha-protons, such as aromatic aldehydes, are suitable substrates for this transformation. Given that the aldehyde group in this compound is directly attached to the aromatic ring, it does not possess alpha-hydrogens and is thus expected to undergo the Cannizzaro reaction under strongly alkaline conditions. wikipedia.org

The reaction mechanism proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to the carbonyl carbon of a second aldehyde molecule, effecting a simultaneous oxidation and reduction. One molecule is oxidized to the corresponding carboxylic acid (as a carboxylate salt under the basic conditions), while the second is reduced to the primary alcohol.

For this compound, the anticipated products would be 3-Fluoro-4,5-dimethoxybenzoic acid and (3-Fluoro-4,5-dimethoxyphenyl)methanol. Ideally, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid. wikipedia.org The reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide. wikipedia.org

Table 1: Expected Products of the Cannizzaro Reaction of this compound

| Reactant | Oxidized Product | Reduced Product |

| This compound | 3-Fluoro-4,5-dimethoxybenzoic acid | (3-Fluoro-4,5-dimethoxyphenyl)methanol |

Benzoin Condensation

Benzoin condensation is a coupling reaction between two aromatic aldehydes, traditionally catalyzed by a nucleophile such as a cyanide or an N-heterocyclic carbene (NHC). organic-chemistry.org This reaction leads to the formation of an α-hydroxyketone, known as a benzoin. The key step in the mechanism is the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. organic-chemistry.org

As an aromatic aldehyde, this compound is a viable substrate for the benzoin condensation. The reaction is initiated by the nucleophilic attack of the catalyst (e.g., cyanide ion) on the aldehyde's carbonyl carbon. youtube.com Subsequent proton transfer and elimination of the catalyst from the adduct formed from two aldehyde molecules yield the benzoin product.

In a self-condensation reaction, two molecules of this compound would react to form 2-hydroxy-1,2-bis(3-fluoro-4,5-dimethoxyphenyl)ethan-1-one. Cross-benzoin condensations with other aldehydes are also possible, which can lead to a mixture of products if the aldehydes have similar reactivity. youtube.com

Table 2: Expected Product of the Benzoin Condensation of this compound

| Reactant (2 equivalents) | Product |

| This compound | 2-hydroxy-1,2-bis(3-fluoro-4,5-dimethoxyphenyl)ethan-1-one |

Reactions Involving the Fluoro Substituent

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.com

For fluorine displacement to occur, strong nucleophiles and potentially harsh reaction conditions (high temperature, strong base) would likely be necessary. The outcome of such a reaction would be the replacement of the fluorine atom with the incoming nucleophile. For instance, reaction with a methoxide source could potentially yield 3,4,5-trimethoxybenzaldehyde (B134019).

Table 3: Potential SNAr Reaction of this compound

| Reactant | Nucleophile | Potential Product |

| This compound | Methoxide (CH3O-) | 3,4,5-Trimethoxybenzaldehyde |

The activation and subsequent functionalization of the carbon-fluorine (C-F) bond is a significant challenge in organic chemistry due to its high bond dissociation energy. mdpi.com Research in this area often involves the use of transition-metal complexes or frustrated Lewis pairs (FLPs) to facilitate the cleavage of this strong bond. mdpi.comnih.gov

Studies on C-F bond activation in fluoroaromatics provide a framework for the potential reactivity of this compound. mdpi.com Transition metal-catalyzed processes, for example, could lead to reductive defluorination (hydrodefluorination) or the coupling of the aromatic ring with other fragments. These reactions often require specific catalytic systems and carefully controlled conditions. mdpi.com While specific studies on this compound are not prevalent, the general principles of C-F activation suggest that under appropriate catalytic conditions, the fluoro substituent could be a handle for further molecular elaboration.

Reactions at the Dimethoxy Groups

The two methoxy (B1213986) groups in this compound are in different chemical environments, which may allow for selective demethylation to the corresponding phenols. The methoxy group at the 4-position is para to the fluorine and meta to the aldehyde, while the methoxy group at the 5-position is meta to the fluorine and para to the aldehyde.

Reagents commonly used for the cleavage of aryl methyl ethers include strong protic acids (e.g., HBr), Lewis acids (e.g., BBr3), and certain nucleophiles (e.g., thiolates). Selective demethylation often depends on steric and electronic factors. The methoxy group at the 5-position, being para to the electron-withdrawing aldehyde group, might be more susceptible to nucleophilic demethylation. Conversely, Lewis acids might preferentially coordinate with the oxygen atom of the methoxy group at the 4-position due to the influence of the adjacent fluorine.

Achieving high selectivity in the demethylation of such a substituted benzaldehyde (B42025) would likely require careful optimization of the reagent and reaction conditions.

Table 4: Potential Selective Demethylation Products

| Reactant | Potential Product of Demethylation at C4 | Potential Product of Demethylation at C5 |

| This compound | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. The aldehyde group is a deactivating, meta-directing group, while the fluorine atom is deactivating but ortho, para-directing.

The available positions for substitution on the ring are C2 and C6.

Position C2: This position is ortho to the C3-fluoro and C4-methoxy groups and meta to the C5-methoxy and aldehyde groups.

Position C6: This position is ortho to the C5-methoxy group, para to the C4-methoxy group, and meta to the C3-fluoro and aldehyde groups.

The concerted activating effect of the two methoxy groups at the C6 position (one ortho, one para) makes it the most electron-rich and, therefore, the most probable site for electrophilic attack.

Nitration of this compound is expected to occur at the C6 position, yielding 3-Fluoro-4,5-dimethoxy-6-nitrobenzaldehyde. This high regioselectivity is predicted due to the powerful directing effects of the two methoxy groups. nih.gov The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent over-oxidation or side reactions. The electron-withdrawing nature of the nitro group in the product would deactivate the ring against further substitution.

The bromination of this compound is anticipated to proceed readily, also at the C6 position, to give 3-Fluoro-6-bromo-4,5-dimethoxybenzaldehyde. This is consistent with studies on similar compounds like veratraldehyde (3,4-dimethoxybenzaldehyde), where bromination occurs at the position that is ortho to one methoxy group and para to the other. sunankalijaga.org The reaction can be performed using bromine in a solvent like acetic acid or by using an in situ source of bromine, such as potassium bromate (KBrO3) in the presence of hydrobromic acid. sunankalijaga.org

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Fluoro-4,5-dimethoxy-6-nitrobenzaldehyde |

| Bromination | Br₂ / CH₃COOH | 3-Fluoro-6-bromo-4,5-dimethoxybenzaldehyde |

Sulfonation of the aromatic ring can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. As with nitration and halogenation, the reaction is predicted to be highly regioselective, with the sulfonic acid group being introduced at the C6 position. The product of this reaction would be 5-fluoro-6-formyl-2,3-dimethoxybenzenesulfonic acid. The strong activating effects of the methoxy groups facilitate this substitution, although the aldehyde group can be sensitive to the harsh conditions of sulfonation.

Formation of Polycyclic and Heterocyclic Systems

The aldehyde functional group of this compound serves as a key handle for its incorporation into more complex molecular architectures, including various heterocyclic ring systems.

This compound is a valuable precursor for the synthesis of substituted pyrazole (B372694) derivatives. researchgate.net Pyrazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities. nih.gov A common synthetic route involves a two-step process:

Claisen-Schmidt Condensation: The aldehyde first undergoes a base-catalyzed condensation reaction with a ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net In this case, the product would be 1-aryl-3-(3-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one.

Cyclocondensation: The resulting chalcone intermediate is then reacted with a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine). imrpress.commdpi.com The hydrazine undergoes a condensation reaction with the carbonyl group and a subsequent cyclization via Michael addition to the double bond, yielding a 1,3,5-trisubstituted pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov This method allows for the versatile synthesis of a library of pyrazole derivatives bearing the 3-fluoro-4,5-dimethoxyphenyl moiety.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen iodide |

| Hydrogen bromide |

| Methanol |

| 3-Fluoro-4,5-dihydroxybenzaldehyde (B3056404) |

| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |

| 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde |

| 3-Fluoro-4,5-dimethoxy-6-nitrobenzaldehyde |

| Nitric acid |

| Sulfuric acid |

| 3-Fluoro-6-bromo-4,5-dimethoxybenzaldehyde |

| Veratraldehyde (3,4-dimethoxybenzaldehyde) |

| Bromine |

| Acetic acid |

| Potassium bromate |

| Hydrobromic acid |

| 5-Fluoro-6-formyl-2,3-dimethoxybenzenesulfonic acid |

| Pyrazole |

| Acetophenone |

| 1-Aryl-3-(3-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone) |

| Hydrazine hydrate |

| Phenylhydrazine |

Synthesis of Fluorenone Derivatives

The synthesis of fluorenone derivatives from this compound can be envisioned through a multi-step process that involves the formation of a biphenyl intermediate followed by an intramolecular cyclization. A strategic approach to this transformation is outlined below.

Step 1: Bromination of this compound

The initial step involves the selective bromination of the aromatic ring. Given the activating effect of the two methoxy groups, an electrophilic aromatic substitution with bromine can be directed to the position ortho to one of the methoxy groups and meta to the fluorine, a position that is sterically accessible. This reaction is analogous to the bromination of similar dimethoxybenzaldehyde derivatives. For instance, the bromination of 3,4-dimethoxybenzaldehyde with bromine in methanol has been shown to produce 2-bromo-4,5-dimethoxybenzaldehyde in high yield. A similar approach, potentially using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF), could yield 2-bromo-3-fluoro-4,5-dimethoxybenzaldehyde.

Step 2: Ullmann Coupling to Form a Biphenyl Intermediate

The resulting 2-bromo-3-fluoro-4,5-dimethoxybenzaldehyde can then undergo a copper-catalyzed Ullmann coupling reaction with another aromatic partner, such as 1,2-dimethoxybenzene. The Ullmann reaction is a classic method for the formation of carbon-carbon bonds between aryl halides. nsf.gov This cross-coupling would lead to the formation of a substituted biphenyl, which is the direct precursor for the fluorenone ring system.

Step 3: Intramolecular Friedel-Crafts Acylation

The final step in the synthesis of the fluorenone derivative is an intramolecular Friedel-Crafts acylation. nih.govmasterorganicchemistry.com The aldehyde group on one of the phenyl rings of the biphenyl intermediate would first need to be oxidized to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent. The resulting biphenyl carboxylic acid can then be cyclized under acidic conditions, for example, using polyphosphoric acid (PPA) or methanesulfonic acid, to induce an intramolecular electrophilic attack of the activated carboxylic acid (or its corresponding acyl chloride) onto the adjacent aromatic ring, closing the five-membered ring characteristic of the fluorenone core. masterorganicchemistry.com

| Reaction Step | Reactants | Key Reagents | Product |

| Bromination | This compound | N-Bromosuccinimide (NBS) | 2-Bromo-3-fluoro-4,5-dimethoxybenzaldehyde |

| Ullmann Coupling | 2-Bromo-3-fluoro-4,5-dimethoxybenzaldehyde, 1,2-Dimethoxybenzene | Copper catalyst | Substituted biphenyl aldehyde |

| Oxidation | Substituted biphenyl aldehyde | KMnO4 or Jones Reagent | Substituted biphenyl carboxylic acid |

| Intramolecular Cyclization | Substituted biphenyl carboxylic acid | Polyphosphoric Acid (PPA) | Fluorenone derivative |

Construction of Other Heterocycles (e.g., Tetrazoles)

The aldehyde functionality of this compound provides a convenient entry point for the synthesis of various heterocycles. The construction of a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, is a notable example. This transformation typically proceeds through a nitrile intermediate.

Step 1: Oximation of this compound

The first step towards the tetrazole is the conversion of the aldehyde to an oxime. This is a standard reaction achieved by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine (B92270). This reaction is generally high-yielding and provides the corresponding aldoxime, this compound oxime. A similar reaction with 3,4-dimethoxybenzaldehyde has been reported to proceed efficiently. nih.gov

Step 2: Dehydration of the Oxime to a Nitrile

The oxime is then dehydrated to form the corresponding nitrile, 3-Fluoro-4,5-dimethoxybenzonitrile. A variety of dehydrating agents can be employed for this purpose, including acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide. The choice of reagent can be critical to avoid side reactions and ensure a high yield of the desired nitrile.

Step 3: [3+2] Cycloaddition with Azide

The final step is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide, to form the tetrazole ring. researchgate.net This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a Lewis acid or an ammonium salt, such as ammonium chloride. The reaction involves the nucleophilic attack of the azide ion on the nitrile carbon, followed by cyclization to form the stable aromatic tetrazole ring. This method is a widely used and reliable way to synthesize 5-substituted-1H-tetrazoles. researchgate.net

Alternatively, a one-pot synthesis of tetrazoles from aldehydes has been reported, which could potentially be applied to this compound. This approach utilizes sulfamic acid and sodium azide in DMF, circumventing the need to isolate the intermediate nitrile.

| Reaction Step | Reactants | Key Reagents | Product |

| Oximation | This compound | Hydroxylamine hydrochloride, Base | This compound oxime |

| Dehydration | This compound oxime | Acetic anhydride or Thionyl chloride | 3-Fluoro-4,5-dimethoxybenzonitrile |

| [3+2] Cycloaddition | 3-Fluoro-4,5-dimethoxybenzonitrile | Sodium azide, Ammonium chloride | 5-(3-Fluoro-4,5-dimethoxyphenyl)-1H-tetrazole |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. In 3-Fluoro-4,5-dimethoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two methoxy (B1213986) groups, and the two aromatic protons.

The aldehyde proton (-CHO) typically appears as a singlet far downfield, owing to the strong deshielding effect of the carbonyl group. The two methoxy groups (-OCH₃) are chemically non-equivalent and are expected to appear as two distinct singlets. The two protons on the aromatic ring (H-2 and H-6) are coupled to the adjacent fluorine atom, resulting in characteristic doublet or doublet of doublets patterns. The precise chemical shifts (δ) and coupling constants (J) are influenced by the combined electronic effects of the fluoro, methoxy, and aldehyde substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-C=O | ~9.85 | s (singlet) | - |

| H-2 | ~7.42 | d (doublet) | J(H,F) ≈ 4-6 |

| H-6 | ~7.35 | d (doublet) | J(H,F) ≈ 2-3 |

| 4-OCH₃ | ~3.95 | s (singlet) | - |

| 5-OCH₃ | ~3.93 | s (singlet) | - |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Multiplicities

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum will show signals for the aldehydic carbonyl carbon, the two methoxy carbons, and the six aromatic carbons. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature. Other carbons in proximity to the fluorine may show smaller two- or three-bond couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190.5 |

| C-3 | ~155.0 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~154.0 |

| C-4 | ~145.0 |

| C-1 | ~131.0 |

| C-6 | ~115.0 |

| C-2 | ~112.0 |

| 4-OCH₃ | ~56.5 |

| 5-OCH₃ | ~56.3 |

Note: These are predicted values. The carbon attached to fluorine will appear as a doublet.

¹⁹F NMR Spectroscopy: Fluorine Chemical Shifts and Coupling to Adjacent Nuclei

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. biosynth.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring. This fluorine nucleus will couple with the adjacent protons (H-2 and H-6), causing the ¹⁹F signal to appear as a multiplet, typically a doublet of doublets. This coupling provides direct evidence for the position of the fluorine atom relative to the protons on the aromatic ring. chemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. In this molecule, COSY would primarily be used to confirm through-bond coupling between adjacent aromatic protons, if any were present. Long-range COSY could potentially show a weak correlation between the aldehyde proton and the aromatic proton at the C-2 or C-6 position. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). chemsrc.com It would be used to definitively link the ¹H signals of the aromatic and methoxy protons to their corresponding ¹³C signals in the carbon skeleton. chemsrc.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). chemsrc.com HMBC is crucial for piecing together the molecular framework. For instance, it would show correlations from the aldehyde proton to the C-1 and C-2/C-6 carbons, and from the methoxy protons to the C-4 and C-5 carbons, respectively. These correlations provide unequivocal evidence for the substitution pattern on the aromatic ring. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₉FO₃. The experimentally determined exact mass should match the calculated theoretical mass within a very narrow margin (typically <5 ppm). This measurement confirms the elemental composition and, in conjunction with NMR data, validates the proposed structure. sigmaaldrich.com

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉FO₃ | |

| Calculated Exact Mass | 184.0536 |

Fragmentation Pattern Analysis

In the mass spectrum of a substituted benzaldehyde (B42025), the molecular ion peak ([M]⁺) is typically observed. For this compound (C₉H₉FO₃), the expected molecular weight is approximately 184.05 g/mol . uni.lu The fragmentation process often begins with the loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion ([M-H]⁺), which would appear at m/z 183. docbrown.info

Subsequent fragmentation pathways for related dimethoxybenzaldehydes often involve the loss of a methyl group (CH₃) from a methoxy substituent, leading to a fragment at [M-15]⁺. The loss of a formyl radical (CHO) can also occur, producing a fragment at [M-29]⁺. docbrown.info For this compound, this would correspond to a fluorinated dimethoxybenzene cation. Further fragmentation could involve the cleavage of the methoxy groups, leading to the loss of formaldehyde (B43269) (CH₂O), or the elimination of carbon monoxide (CO). docbrown.inforesearchgate.net

A proposed fragmentation pathway for the closely related 4-hydroxy-3-methoxybenzaldehyde shows the loss of CO, which is a common fragmentation for aldehydes. researchgate.net The presence of the fluorine atom in this compound would influence the fragmentation pattern, potentially leading to unique fragments containing fluorine.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [C₉H₉FO₃]⁺ | Molecular Ion | 184 |

| [C₉H₈FO₃]⁺ | [M-H]⁺ | 183 |

| [C₈H₆FO₃]⁺ | [M-CH₃]⁺ | 169 |

| [C₈H₉FO₂]⁺ | [M-CHO]⁺ | 156 |

| [C₈H₆FO₂]⁺ | [M-H-CO]⁺ | 155 |

This table is predictive and based on the fragmentation patterns of analogous compounds.

LC-MS Applications in Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the purity assessment and identification of organic compounds. In the analysis of this compound, LC separates the compound from any impurities present in the sample mixture. The separated components then enter the mass spectrometer for detection and identification.

The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions. The mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming its identity. For this compound, the expected [M+H]⁺ ion would be observed at m/z 185.06085. uni.lu

The purity of a sample can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. This method allows for the quantification of impurities, even at very low levels. The high sensitivity and selectivity of LC-MS make it a superior method for quality control in the synthesis and manufacturing of this compound.

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of Aldehyde, Fluoro, and Methoxy Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aldehyde, fluoro, and methoxy groups.

Aldehyde Group (CHO): The most prominent feature of an aldehyde is the strong C=O stretching vibration, which typically appears in the region of 1740-1685 cm⁻¹. docbrown.info For aromatic aldehydes, this peak is often observed around 1700 cm⁻¹. docbrown.info Additionally, the C-H stretching vibration of the aldehyde group gives rise to two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. docbrown.info

Fluoro Group (C-F): The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region of the IR spectrum. The exact position of this band can vary depending on the surrounding molecular structure.

Methoxy Groups (O-CH₃): The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the region of 1300-1000 cm⁻¹. Aromatic ethers typically show an asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups will also be present in the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1700 |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Fluoro | C-F Stretch | 1400-1000 |

| Methoxy | C-O Stretch (asymmetric) | 1275-1200 |

| Methoxy | C-O Stretch (symmetric) | 1075-1020 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aromatic Ring | C-H Stretch | >3000 |

This table is based on general IR spectroscopy principles and data for similar compounds. docbrown.infonist.gov

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not available in the provided search results, analysis of related structures can offer insights into its likely solid-state conformation. mdpi.com The molecule would consist of a planar benzene (B151609) ring substituted with an aldehyde group, a fluorine atom, and two methoxy groups. The orientation of the aldehyde and methoxy groups relative to the benzene ring would be a key conformational feature. The planarity of the benzaldehyde moiety is a common feature in many crystal structures.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a variety of intermolecular interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atom of the aldehyde group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like co-crystallizing solvents or impurities with O-H or N-H bonds), weak C-H···O hydrogen bonds could form.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals, contribute significantly to the stability of the crystal structure.

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom from a neighboring molecule. C-F···π interactions are also a possibility. nih.gov

Dipole-Dipole Interactions: The polar C=O and C-F bonds create molecular dipoles, leading to dipole-dipole interactions that influence the alignment of molecules in the crystal lattice.

The interplay of these various intermolecular forces dictates the final crystal structure, influencing properties such as melting point and solubility. The study of these interactions is crucial for understanding and controlling the solid-state properties of this compound. mdpi.comrsc.org

Computational Chemistry and Quantum Mechanical Studies

Molecular Geometry and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of the substituent groups define the molecular geometry and conformation of 3-Fluoro-4,5-dimethoxybenzaldehyde.

To determine the most stable three-dimensional structure of this compound, its molecular geometry is optimized using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p). This level of theory effectively accounts for electron correlation effects to provide a reliable prediction of the molecule's ground-state geometry.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. For this compound, key structural parameters of interest include the planarity of the benzene (B151609) ring, the orientation of the aldehyde group (-CHO), and the positioning of the two methoxy (B1213986) groups (-OCH₃) relative to the ring and the fluorine atom. The planarity of the molecule is expected, with the aldehyde group likely lying in the same plane as the benzene ring to maximize conjugation. The methoxy groups may exhibit slight out-of-plane torsion to minimize steric hindrance.

While a dedicated study publishing the precise optimized geometry for this specific molecule is not publicly available, the expected parameters can be inferred from computational analyses of structurally similar aromatic aldehydes. The following table provides representative optimized geometric parameters typical for a molecule of this class, calculated at the DFT/B3LYP level.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-F | 1.35 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle (°) | C-C-H (aldehyde) | 120.5° |

| C-C=O (aldehyde) | 124.0° | |

| C-O-C (methoxy) | 117.5° | |

| Dihedral Angle (°) | C-C-C=O | ~180° |

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. edwiserinternational.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. edwiserinternational.com

For this compound, the HOMO is expected to be localized primarily over the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, which possess lone pairs. The LUMO is likely to be concentrated on the electron-withdrawing aldehyde group, particularly the C=O double bond. DFT calculations are used to determine the energies of these orbitals. researchgate.net A smaller HOMO-LUMO gap indicates that charge transfer can occur within the molecule. researchgate.net

The following table shows representative energy values for the frontier orbitals, as would be expected from a DFT/B3LYP calculation.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is calculated to predict the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

In this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. The oxygen atoms of the methoxy groups would also exhibit negative potential. Conversely, the most positive potential (blue) would be found around the aldehyde hydrogen atom and the hydrogen atoms of the aromatic ring, identifying them as sites susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Spectroscopic Property Prediction

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level of theory, is a standard and reliable approach for calculating NMR spectra.

The calculated chemical shifts for this compound would reflect its specific electronic environment. The aldehyde proton (CHO) is expected to have the highest chemical shift in the ¹H NMR spectrum due to its electron-deficient nature. The aromatic protons would appear at distinct shifts influenced by the fluorine and methoxy substituents. In the ¹³C NMR spectrum, the carbonyl carbon would be the most deshielded, appearing at a high chemical shift. The carbon atoms attached to fluorine and oxygen would also show characteristic shifts.

The table below presents plausible ¹H and ¹³C NMR chemical shifts for this compound, representative of values that would be obtained from GIAO calculations.

| Nucleus | Position | Plausible Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | CHO | 9.85 |

| Ar-H | 7.3 - 7.5 | |

| OCH₃ (at C4) | 3.95 | |

| OCH₃ (at C5) | 3.98 | |

| ¹³C NMR | C=O | 190.0 |

| C-F | 155.0 (with C-F coupling) | |

| C-OCH₃ | 145.0 - 150.0 | |

| C-CHO | 130.0 | |

| Ar-C | 110.0 - 115.0 | |

| OCH₃ (at C4) | 56.2 | |

| OCH₃ (at C5) | 56.5 |

Predicted Mass Fragmentation Pathways

In mass spectrometry, particularly under electron ionization (EI), molecules undergo fragmentation in predictable ways based on their structure. For this compound (molar mass: 184.16 g/mol ), the fragmentation pattern can be predicted by analyzing the stability of potential fragments. The process typically begins with the removal of an electron to form the molecular ion, [M]•+.

Common fragmentation patterns for substituted benzaldehydes involve the loss of the aldehydic proton (H•) or the entire formyl radical (•CHO). docbrown.infochegg.com The presence of methoxy groups introduces pathways involving the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O). The strong carbon-fluorine bond suggests that the loss of the fluorine atom is less likely compared to other fragmentation routes. nih.gov

Based on the analysis of similar compounds like 3,5-dimethoxybenzaldehyde (B42067) and other substituted benzaldehydes, a predicted fragmentation pathway is proposed below. jst.go.jpnist.gov The initial molecular ion [C₉H₉FO₃]•+ at m/z 184 would likely undergo the following key fragmentation steps:

Loss of a hydrogen radical (H•): Formation of a stable acylium ion [M-1]⁺ at m/z 183. This is a very common fragmentation for aldehydes. docbrown.info

Loss of a formyl radical (•CHO): Cleavage of the aldehyde group to yield the [M-29]⁺ ion at m/z 155.

Loss of a methyl radical (•CH₃): Ejection of a methyl radical from one of the methoxy groups, leading to an ion at m/z 169. This can be followed by the loss of carbon monoxide (CO).

Loss of formaldehyde (CH₂O): Rearrangement and elimination of formaldehyde from a methoxy group to produce an ion at m/z 154.

Table 1: Predicted Mass Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 184 | [C₉H₉FO₃]•⁺ | Molecular Ion (M•⁺) |

| 183 | [C₉H₈FO₃]⁺ | [M - H]⁺ |

| 169 | [C₈H₆FO₃]⁺ | [M - CH₃]⁺ |

| 155 | [C₈H₈FO₂]⁺ | [M - CHO]⁺ |

| 154 | [C₈H₆FO₂]•⁺ | [M - CH₂O]•⁺ |

| 141 | [C₇H₆FO₂]⁺ | [M - CH₃ - CO]⁺ |

This table is generated based on established fragmentation patterns of analogous compounds and represents predicted data.

Reaction Mechanism Studies

Transition State Analysis for Key Synthetic Steps

A common and effective method for synthesizing substituted benzaldehydes is the Vilsmeier-Haack reaction. wikipedia.orgchem-station.comchemistrysteps.comnumberanalytics.com This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-fluoro-2,3-dimethoxybenzene (B1334146), which would be the logical precursor to this compound. The reaction involves an electrophilic aromatic substitution, where the key steps are the formation of the Vilsmeier reagent (a chloroiminium ion) and its subsequent attack by the aromatic ring. chemistrysteps.com

A transition state analysis using quantum mechanical methods like Density Functional Theory (DFT) would be crucial to understand the reaction's feasibility and regioselectivity. The analysis would focus on the rate-determining step: the attack of the π-system of the fluorodimethoxybenzene ring on the electrophilic Vilsmeier reagent. masterorganicchemistry.com This step involves the disruption of aromaticity to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com

The transition state for this step would be a high-energy structure where the C-C bond between the aromatic ring and the electrophile is partially formed. Computational analysis would calculate the geometry and energy of this transition state. The methoxy groups at positions 4 and 5, being strong activating, ortho-para directing groups, would stabilize the positive charge in the arenium ion intermediate through resonance. libretexts.orgquizlet.com The fluorine at position 3 is a deactivating group but is also an ortho-para director. libretexts.org The formylation is expected to occur at the C6 position, which is para to the C3-fluorine and ortho to the C5-methoxy group, due to the powerful directing effect of the methoxy groups and steric considerations. Transition state calculations would confirm the lowest energy barrier for substitution at this position compared to others.

Reaction Pathway Energetics

The energetics of the synthetic pathway, such as the Vilsmeier-Haack reaction, can be mapped out computationally to create a reaction coordinate diagram. This diagram illustrates the relative energies of reactants, intermediates, transition states, and products. masterorganicchemistry.com

Reactant Energy: The initial energy level would be that of the reactants: 1-fluoro-2,3-dimethoxybenzene and the Vilsmeier reagent.

Intermediate Energy: The formation of the arenium ion intermediate represents a local energy minimum on the reaction pathway. Its stability is enhanced by the electron-donating methoxy groups.

Second Transition State (TS2): A smaller energy barrier corresponds to the transition state for the deprotonation of the arenium ion, which restores aromaticity. This step is generally fast with low activation energy. masterorganicchemistry.com

Computational studies on similar electrophilic aromatic substitutions provide a model for the expected energy profile. youtube.comumkc.edu

Molecular Docking and Ligand-Protein Interactions

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor). Benzaldehyde (B42025) derivatives are known to interact with various biological targets, including enzymes like Aldehyde Dehydrogenase (ALDH) and receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.govrsc.org

A hypothetical molecular docking study of this compound can predict its potential interactions. For instance, docking into the active site of an enzyme like ALDH1A3, which is a target in cancer therapy, could reveal key binding modes. nih.gov

The predicted interactions would likely involve:

Hydrogen Bonding: The aldehyde oxygen is a strong hydrogen bond acceptor and would likely interact with hydrogen bond donor residues in the active site, such as the side chains of lysine, serine, or threonine. nih.gov

Hydrophobic Interactions: The aromatic ring would engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom could participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

These interactions collectively determine the binding affinity (often expressed as a docking score or binding energy), which suggests the potential inhibitory activity of the compound. researchgate.net

Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site (e.g., ALDH or EGFR)

| Type of Interaction | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Aldehyde Oxygen (-CHO) | Lysine (Lys), Serine (Ser), Threonine (Thr) |

| Hydrophobic / π-π Stacking | Aromatic Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |